molecular formula C7H9NO2 B7871388 2-Cyano-4-methyl-2-pentenoic acid

2-Cyano-4-methyl-2-pentenoic acid

Cat. No.: B7871388
M. Wt: 139.15 g/mol
InChI Key: JYFREZOLRUHBAQ-UHFFFAOYSA-N
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Description

2-Cyano-4-methyl-2-pentenoic acid is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-methyl-2-pentenoic acid typically involves the reaction of cyanoacetic acid with isobutyraldehyde in the presence of a catalyst such as ammonium acetate. The reaction is carried out in a solvent like toluene, and the mixture is heated to reflux with the removal of water . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous synthesis methods. These methods involve the use of multiple reaction vessels connected in series, allowing for continuous feeding and reaction. This approach improves production efficiency, reaction stability, and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-methyl-2-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Amines and corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-methyl-2-pentenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-methyl-2-pentenoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-methylpent-2-enoic acid: A closely related compound with similar chemical properties.

    2-Methyl-4-pentenoic acid: Lacks the cyano group, resulting in different reactivity and applications.

    4-Methyl-2-pentenoic acid: Similar structure but without the cyano group, leading to different chemical behavior.

Uniqueness

2-Cyano-4-methyl-2-pentenoic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-cyano-4-methylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFREZOLRUHBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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